molecular formula C3H10ClNS2 B1432728 2-(Methyldisulfanyl)ethan-1-amine hydrochloride CAS No. 131027-12-8

2-(Methyldisulfanyl)ethan-1-amine hydrochloride

Cat. No.: B1432728
CAS No.: 131027-12-8
M. Wt: 159.7 g/mol
InChI Key: XPSDIJICFDWRBV-UHFFFAOYSA-N
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Description

2-(Methyldisulfanyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C3H10ClNS2 and a molecular weight of 159.69 g/mol It is characterized by the presence of a methyldisulfanyl group attached to an ethan-1-amine backbone, forming a hydrochloride salt

Preparation Methods

The synthesis of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-chloroethanamine hydrochloride with sodium methyldisulfide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Methyldisulfanyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.

    Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Methyldisulfanyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds.

    Biology: The compound is studied for its role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond formation and reduction.

    Industry: It is used in the production of specialty chemicals and materials that require specific redox properties.

Mechanism of Action

The mechanism of action of 2-(Methyldisulfanyl)ethan-1-amine hydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds stabilize protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can affect protein function and stability. The molecular targets and pathways involved include various enzymes and proteins that regulate redox homeostasis .

Comparison with Similar Compounds

2-(Methyldisulfanyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cysteamine hydrochloride: Another compound containing a thiol group, used in the treatment of cystinosis.

    2-Mercaptoethanol: A reducing agent commonly used in biochemistry to break disulfide bonds in proteins.

    Dithiothreitol: A reducing agent that stabilizes thiol groups in proteins and prevents oxidation.

The uniqueness of this compound lies in its specific structure, which allows it to participate in both the formation and reduction of disulfide bonds, making it a versatile tool in redox biology and chemistry .

Properties

IUPAC Name

2-(methyldisulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS2.ClH/c1-5-6-3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSDIJICFDWRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131027-12-8
Record name 2-(methyldisulfanyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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